(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
CAS No.: 90367-90-1
Cat. No.: VC0043683
Molecular Formula: C12H19NO7
Molecular Weight: 289.284
* For research use only. Not for human or veterinary use.
![(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane - 90367-90-1](/images/no_structure.jpg)
Specification
CAS No. | 90367-90-1 |
---|---|
Molecular Formula | C12H19NO7 |
Molecular Weight | 289.284 |
IUPAC Name | (1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Standard InChI | InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |
Standard InChI Key | QJFHJCOBVKZJKK-SOYHJAILSA-N |
SMILES | CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Introduction
Molecular and Structural Details
IUPAC Name:
(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Molecular Formula:
C₁₂H₁₉NO₇
Molecular Weight:
289.28 g/mol
Key Structural Features:
-
Tricyclic framework with five oxygen atoms forming ether linkages.
-
Four methyl groups at the 4 and 11 positions.
-
A nitromethyl group at the 8-position contributing to its reactivity and potential biological activity.
-
Chiral centers at 1S, 2R, 6R, 8R, and 9S positions.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
-
Cyclization Reaction: Formation of the tricyclic framework through cyclization of appropriate precursors under controlled conditions.
-
Introduction of Functional Groups: Addition of nitromethyl and methyl groups using nitration and alkylation reactions.
-
Catalysts and Solvents: Specific catalysts (e.g., Lewis acids) and solvents (e.g., dichloromethane) are employed to ensure high yield and stereochemical purity.
Industrial Production
On an industrial scale:
-
Continuous flow reactors are used for efficiency.
-
Advanced purification techniques such as chromatography or crystallization ensure product quality.
Applications in Scientific Research
Field | Applications |
---|---|
Organic Chemistry | Building block for complex carbohydrate derivatives and glycosides synthesis. |
Biochemistry | Studies involving enzyme-substrate interactions in carbohydrate metabolism. |
Pharmaceutical | Intermediate in drug development for carbohydrate-based therapeutics. |
Mechanism of Action
The compound interacts with enzymes or receptors involved in carbohydrate metabolism through its ether linkages and nitromethyl group. These interactions can influence enzymatic activity or binding affinity.
Potential Cytotoxicity
Studies on structurally similar compounds suggest:
-
Induction of apoptosis in cancer cells via reactive oxygen species (ROS) generation.
-
Disruption of mitochondrial function.
Enzyme Interaction Studies
The compound has been utilized to investigate glycosyltransferase activity:
-
Modifications enhance enzyme affinity.
-
Provides insights into carbohydrate metabolism pathways.
Case Study 1: Glycoside Synthesis
The compound has been used as a precursor for glycosides with enhanced bioactivity:
-
Selective reactions facilitated by the protective groups.
-
High-purity products achieved through optimized reaction conditions.
Case Study 2: Enzyme Interaction Research
Research demonstrated that modifications to the compound improved enzyme specificity:
-
Enhanced understanding of glycosylation processes.
-
Potential for developing enzyme inhibitors or activators.
Comparison with Similar Compounds
Compound | Key Features | Applications |
---|---|---|
(1R,6R,9S)-4,4,8,11-Tetramethyl Derivative | Lacks nitromethyl group; simpler structure | Used in carbohydrate metabolism studies |
N-(2-Methylphenyl)-Carboxamide Derivative | Contains carboxamide functional group | Investigated for therapeutic properties |
Limitations
-
Limited availability due to complex synthesis.
-
Lack of comprehensive toxicity data.
Future Directions
-
Further exploration of its pharmacological potential.
-
Development of derivatives with enhanced biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume